Cas no 16244-09-0 (4-(1-Methyl-1H-indol-3-yl)-butyric acid)

4-(1-Methyl-1H-indol-3-yl)-butyric acid is a versatile indole derivative with a carboxylic acid functional group, making it valuable for synthetic organic chemistry and pharmaceutical research. Its structure combines the indole scaffold, known for biological relevance, with a flexible butyric acid side chain, enabling further derivatization or conjugation. This compound is particularly useful as an intermediate in the synthesis of more complex molecules, including potential drug candidates or agrochemicals. The methyl group at the 1-position enhances stability, while the carboxylic acid moiety allows for straightforward amide or ester formation. It is typically supplied with high purity, ensuring reliability in research and industrial applications.
4-(1-Methyl-1H-indol-3-yl)-butyric acid structure
16244-09-0 structure
Product name:4-(1-Methyl-1H-indol-3-yl)-butyric acid
CAS No:16244-09-0
MF:C13H15NO2
MW:217.264
MDL:MFCD03659201
CID:3061535
PubChem ID:773961

4-(1-Methyl-1H-indol-3-yl)-butyric acid Chemical and Physical Properties

Names and Identifiers

    • 4-(1-Methyl-1H-indol-3-yl)-butyric acid
    • 1H-Indole-4-butanoic acid, 1-methyl-
    • RAA24409
    • 4-(1-methyl-1H-indol-3-yl)butanoic acid
    • ALBB-030862
    • EN300-1837040
    • MFCD03659201
    • AKOS000302830
    • CS-0320854
    • 4-(1-methylindol-3-yl)butanoic acid
    • E87461
    • HMS1698B09
    • LS-11048
    • STK099924
    • 16244-09-0
    • MDL: MFCD03659201
    • Inchi: InChI=1S/C13H15NO2/c1-14-9-10(5-4-8-13(15)16)11-6-2-3-7-12(11)14/h2-3,6-7,9H,4-5,8H2,1H3,(H,15,16)
    • InChI Key: CELMVOPUIMXHCY-UHFFFAOYSA-N
    • SMILES: CN1C=C(CCCC(=O)O)C2=CC=CC=C21

Computed Properties

  • Exact Mass: 217.110278721Da
  • Monoisotopic Mass: 217.110278721Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.2Ų
  • XLogP3: 2.1

4-(1-Methyl-1H-indol-3-yl)-butyric acid Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi Xn
  • HazardClass:IRRITANT

4-(1-Methyl-1H-indol-3-yl)-butyric acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI38010-5g
4-(1-Methyl-1h-indol-3-yl)butanoic acid
16244-09-0 >95%
5g
$995.00 2024-04-20
Matrix Scientific
019202-1g
4-(1-Methyl-1H-indol-3-yl)-butyric acid
16244-09-0
1g
$400.00 2023-09-09
OTAVAchemicals
2485279-100MG
4-(1-methyl-1H-indol-3-yl)butanoic acid
16244-09-0 95%
100MG
$200 2023-06-29
OTAVAchemicals
2485279-250MG
4-(1-methyl-1H-indol-3-yl)butanoic acid
16244-09-0 95%
250MG
$250 2023-06-29
A2B Chem LLC
AI38010-500mg
4-(1-Methyl-1h-indol-3-yl)butanoic acid
16244-09-0 >95%
500mg
$467.00 2024-04-20
A2B Chem LLC
AI38010-1g
4-(1-Methyl-1h-indol-3-yl)butanoic acid
16244-09-0 >95%
1g
$509.00 2024-04-20
OTAVAchemicals
2485279-500MG
4-(1-methyl-1H-indol-3-yl)butanoic acid
16244-09-0 95%
500MG
$300 2023-06-29
OTAVAchemicals
2485279-1G
4-(1-methyl-1H-indol-3-yl)butanoic acid
16244-09-0 95%
1G
$375 2023-06-29

Additional information on 4-(1-Methyl-1H-indol-3-yl)-butyric acid

4-(1-Methyl-1H-indol-3-yl)-butyric Acid: A Comprehensive Overview

4-(1-Methyl-1H-indol-3-yl)-butyric acid (CAS No. 16244-09-0) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, often referred to as MBI-butyric acid, is a derivative of indole, a heterocyclic aromatic compound with a wide range of applications. The structure of 4-(1-methylindol-3-yl)butyric acid consists of a butyric acid moiety attached to a methylated indole ring, making it a versatile molecule with potential uses in drug discovery and material synthesis.

Recent studies have highlighted the unique properties of MBI-butyric acid, particularly its ability to act as a precursor in the synthesis of bioactive molecules. Researchers have explored its role in the development of indole-based drugs, which are known for their potential in treating various diseases, including cancer and neurodegenerative disorders. The methyl group on the indole ring enhances the molecule's stability and bioavailability, making it an attractive candidate for further exploration in medicinal chemistry.

The synthesis of 4-(1-methylindol-3-yl)butyric acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to construct the indole-butanoic acid framework. This method not only improves the yield but also ensures high purity, which is critical for downstream applications in pharmaceutical research.

From a structural standpoint, MBI-butyric acid exhibits a unique balance between hydrophobicity and hydrophilicity due to the presence of both aromatic and carboxylic acid groups. This property makes it an ideal candidate for studying molecular recognition and self-assembling systems. Recent experiments have demonstrated its ability to form supramolecular structures under specific conditions, opening new avenues for its application in nanotechnology and materials science.

In terms of biological activity, MBI-butyric acid has shown promising results in preclinical studies. It has been reported to modulate key signaling pathways involved in cell proliferation and apoptosis, suggesting its potential as an anticancer agent. Additionally, its ability to interact with G-protein coupled receptors (GPCRs) has led to investigations into its role as a ligand in drug design.

The physical and chemical properties of MBI-butyric acid are well-documented, with studies focusing on its solubility, thermal stability, and spectroscopic characteristics. For instance, its UV-vis spectrum reveals strong absorption bands in the visible region, indicating potential applications in optoelectronic materials. Furthermore, its NMR data provides valuable insights into its molecular conformation and dynamic behavior, which are crucial for understanding its interactions with biological systems.

One area where MBI-butyric acid has shown particular promise is in the development of indole-based sensors for detecting environmental pollutants. By incorporating this compound into polymer matrices, researchers have created highly sensitive devices capable of detecting heavy metals and organic contaminants at trace levels. This application underscores the versatility of MBI-butyric acid across multiple disciplines.

In conclusion, 4-(1-methylindol-3-yl)butyric acid (CAS No. 16244-09-0) is a multifaceted compound with significant potential in various scientific domains. Its unique structure, coupled with advanced synthetic methods and promising biological activity, positions it as a key player in future research and development efforts. As ongoing studies continue to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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